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Compound of Interest

Compound Name: 2,6-Dicyclohexylphenol

Cat. No.: B127085 Get Quote

In-Depth Technical Guide to 2,6-
Dicyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 2,6-Dicyclohexylphenol, including its CAS number, structural information, and

key physical data. It also details a common synthetic methodology and explores its

presumptive biological signaling pathway based on its structural similarity to the anesthetic

agent Propofol.

Core Chemical Information
CAS Number: 4821-19-6[1]

Molecular Formula: C₁₈H₂₆O[1]

Structure:

IUPAC Name: 2,6-dicyclohexylphenol[1]

SMILES: C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O[1]

InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N[1]
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Physical and Chemical Properties
The physical and chemical properties of 2,6-Dicyclohexylphenol are summarized in the table

below, providing a quick reference for laboratory and research applications.

Property Value Source

Molecular Weight 258.4 g/mol [1]

Melting Point 62-65 °C CAS Common Chemistry

Boiling Point 210.0-210.5 °C @ 10 Torr CAS Common Chemistry

Density 1.032 g/cm³ LookChem

Appearance White crystalline solid LookChem

Solubility

While specific quantitative data

is limited, as a phenol with two

bulky, non-polar cyclohexyl

groups, it is expected to have

low solubility in water and high

solubility in organic solvents

such as ethanol, methanol,

and DMSO.

General chemical principles

Spectral Data
Spectral analysis is crucial for the identification and characterization of 2,6-
Dicyclohexylphenol. The following data is available:

¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public

databases such as PubChem.[1]

Mass Spectrometry (GC-MS): The mass spectrum of 2,6-Dicyclohexylphenol has been

recorded and is available for reference.[1]

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which can aid in

identifying functional groups.[1]
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Experimental Protocols: Synthesis of 2,6-
Dicyclohexylphenol
The synthesis of 2,6-Dicyclohexylphenol is commonly achieved through the Friedel-Crafts

alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is

typically catalyzed by a Lewis acid or a strong Brønsted acid.

Reaction: Phenol + 2 Cyclohexene → 2,6-Dicyclohexylphenol

General Experimental Protocol (based on Friedel-Crafts Alkylation of Phenols):

Materials:

Phenol

Cyclohexene

Lewis Acid Catalyst (e.g., AlCl₃, BF₃, or a supported solid acid catalyst like 12-tungstosilicic

acid on hydrous zirconia)[2]

Anhydrous Solvent (e.g., a non-polar organic solvent like hexane or dichloromethane)

Apparatus for reflux and distillation

Standard workup reagents (e.g., water, sodium bicarbonate solution, brine, anhydrous

magnesium sulfate)

Procedure:

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a dropping funnel is charged with phenol and the anhydrous solvent under

an inert atmosphere (e.g., nitrogen or argon).

Catalyst Addition: The Lewis acid catalyst is carefully added to the reaction mixture. The

amount of catalyst will vary depending on its activity.
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Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred reaction mixture at

a controlled temperature. The reaction may be exothermic, and cooling might be necessary.

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux

for a period determined by reaction monitoring (e.g., by TLC or GC). The goal is to achieve

di-substitution at the ortho positions.

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the

slow addition of water or a dilute acid. The organic layer is separated, washed with water, a

mild base (like sodium bicarbonate solution) to remove unreacted phenol, and then with

brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium

sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is

then purified by a suitable method, such as recrystallization or column chromatography, to

yield pure 2,6-Dicyclohexylphenol.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature,

and reaction time, can significantly influence the yield and selectivity of the reaction, particularly

in controlling the formation of mono- versus di-substituted products and the ratio of ortho- to

para-isomers.[2]

Biological Activity and Signaling Pathway
2,6-Dicyclohexylphenol is an analogue of the widely used intravenous anesthetic, Propofol

(2,6-diisopropylphenol). This structural similarity strongly suggests that 2,6-
Dicyclohexylphenol shares a similar mechanism of action, primarily as a positive allosteric

modulator of the GABA-A receptor.

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous

system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron

and making it less likely to fire an action potential.

Proposed Signaling Pathway:
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Figure 1. Proposed mechanism of action for 2,6-Dicyclohexylphenol at the GABA-A receptor.

As a positive allosteric modulator, 2,6-Dicyclohexylphenol is presumed to bind to a site on the

GABA-A receptor that is distinct from the GABA binding site.[3][4][5] This binding event is

thought to induce a conformational change in the receptor that enhances the effect of GABA,

leading to a greater influx of chloride ions for a given concentration of GABA.[6] This increased

inhibitory signaling is the basis for the sedative and hypnotic effects observed with Propofol

and, by extension, its analogues. At higher concentrations, it is possible that 2,6-
Dicyclohexylphenol, like Propofol, could directly activate the GABA-A receptor in the absence

of GABA.[3]

This technical guide provides foundational information for researchers and professionals

working with 2,6-Dicyclohexylphenol. Further experimental validation is encouraged to

confirm and expand upon the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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